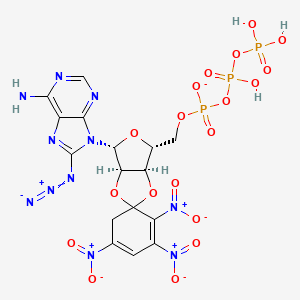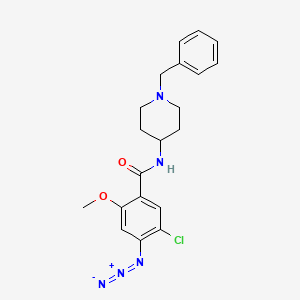
cis-2-Methylaconitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methylaconitate, also known as alpha-methylaconitate or a-methylaconitic acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. cis-2-Methylaconitate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, cis-2-methylaconitate is primarily located in the cytoplasm. cis-2-Methylaconitate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, cis-2-methylaconitate can be found in a number of food items such as chickpea, common wheat, boysenberry, and naranjilla. This makes cis-2-methylaconitate a potential biomarker for the consumption of these food products.
(Z)-but-2-ene-1,2,3-tricarboxylic acid is a tricarboxylic acid comprising (Z)-but-2-ene having the three carboxy groups at the 1-, 2- and 3-positions. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (Z)-but-2-ene-1,2,3-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
PrpF Protein and cis-2-Methylaconitate Isomerization
The PrpF protein plays a crucial role in bacteria, particularly in the 2-methylcitric acid cycle. It is responsible for isomerizing trans-aconitate to cis-aconitate. This process involves a base-catalyzed proton abstraction and a rotation about the C2–C3 bond of 2-methylaconitate. PrpF's function is integral to the 2-methylcitric acid cycle, highlighting the importance of cis-2-methylaconitate in bacterial metabolism (Garvey et al., 2007).
Role in Oxidation of Propionate to Pyruvate
In Escherichia coli, the oxidation of propionate to pyruvate involves enzymes including methylcitrate dehydratase (PrpD) and aconitase (AcnB). PrpD is specific for (2S,3S)-methylcitrate and also hydrates cis-aconitate. The product of the dehydration of (2S,3S)-methylcitrate, cis-2-methylaconitate, plays a role in this pathway, indicating its significance in microbial propionate metabolism (Brock et al., 2002).
Catabolism of Propionate in Shewanella oneidensis
In the bacterium Shewanella oneidensis, the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle involves the PrpF protein catalyzing the isomerization of 2-methyl-cis-aconitate. This indicates the role of cis-2-methylaconitate in the metabolism of propionate in certain bacteria (Rocco et al., 2017).
Metabolic Engineering for Itaconic Acid Production
cis-2-Methylaconitate is relevant in the field of metabolic engineering, specifically in the production of itaconic acid. In a study, the cis-aconitic acid decarboxylase gene was introduced into yeast Pichia kudriavzevii, demonstrating the potential of using cis-2-methylaconitate in the biopolymer industry through metabolic engineering (Sun et al., 2020).
Eigenschaften
CAS-Nummer |
6061-93-4 |
|---|---|
Produktname |
cis-2-Methylaconitate |
Molekularformel |
C7H8O6 |
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
(Z)-but-2-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3- |
InChI-Schlüssel |
NUZLRKBHOBPTQV-ARJAWSKDSA-N |
Isomerische SMILES |
C/C(=C(\CC(=O)O)/C(=O)O)/C(=O)O |
SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Andere CAS-Nummern |
6061-93-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




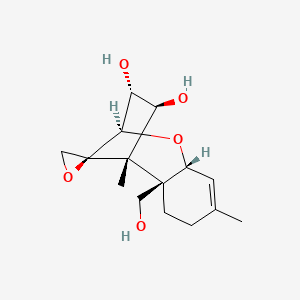
![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)
![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)
![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)
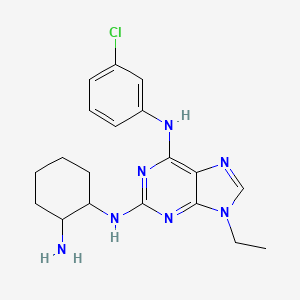
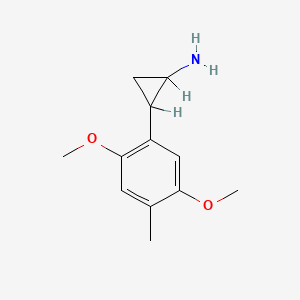

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
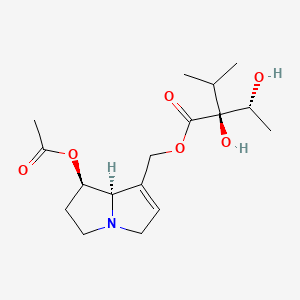
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
